Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate
Description
Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate is a bifunctional coumarin derivative characterized by two chromen-2-one (coumarin) cores linked via an ether-oxygen bridge. The compound features a 6-chloro substituent on one coumarin moiety and an ester group (methylethyl acetate) at the 7-position of the second coumarin unit.
Properties
IUPAC Name |
propan-2-yl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO7/c1-12(2)29-22(26)11-28-15-4-5-16-17(10-21(25)30-20(16)9-15)18-8-13-7-14(24)3-6-19(13)31-23(18)27/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCHDEKTXYZFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate typically involves the reaction of 6-chloro-3-formylchromone with 7-hydroxy-2-oxochromene in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the formation of the desired product . The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by precipitation with ice-cold water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential biological activities.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent. Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a family of polycyclic coumarins with substituted aryloxyacetate side chains. Key structural analogues include:
Physicochemical Properties
- Polarity : The target compound’s methylethyl ester group reduces polarity compared to carboxylic acid derivatives (e.g., ), enhancing membrane permeability.
- Solubility : Unlike the carboxylic acid analogue , the ester group in the target compound reduces aqueous solubility but improves compatibility with organic solvents .
Biological Activity
Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate, with CAS number 869079-51-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activities, including anti-inflammatory, antioxidant, and anticancer properties, supported by data tables and case studies.
The compound's molecular formula is with a molecular weight of 440.8 g/mol. Its structure features oxochromen moieties, which are known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 869079-51-6 |
| Molecular Formula | C23H17ClO7 |
| Molecular Weight | 440.8 g/mol |
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress. Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties.
Case Study:
A study conducted by Zhang et al. (2021) demonstrated that derivatives of oxochromen compounds showed a marked increase in antioxidant activity, measured by DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µM in the DPPH assay, indicating strong scavenging activity.
2. Anti-inflammatory Activity
Chronic inflammation is linked to various diseases, including cancer and cardiovascular disorders. The compound's anti-inflammatory effects can be attributed to its ability to inhibit pro-inflammatory cytokines.
Research Findings:
In vitro studies have shown that this compound significantly reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent (Lee et al., 2020).
3. Anticancer Activity
The anticancer potential of this compound has been investigated due to its structural similarities with other known anticancer agents.
Case Study:
In a study by Kim et al. (2023), the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that it inhibited cell proliferation with IC50 values of 30 µM for MCF-7 and 40 µM for A549 cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
The biological activities of this compound can be attributed to its interaction with cellular signaling pathways:
- Antioxidant Mechanism: The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Mechanism: It inhibits NF-kB signaling pathway, leading to decreased expression of pro-inflammatory mediators.
- Anticancer Mechanism: The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
Q & A
Q. What are the common synthetic strategies for preparing Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate?
The synthesis typically involves multi-step reactions, focusing on coupling coumarin derivatives via ester or ether linkages. For example:
- Step 1 : Chlorination of the parent coumarin at position 6 using POCl₃ or SOCl₂ under reflux .
- Step 2 : Formation of the ether linkage via nucleophilic substitution, where the hydroxyl group of one coumarin reacts with an activated acetoxy intermediate (e.g., bromoacetate or chloroacetate derivatives) in the presence of a base like K₂CO₃ .
- Step 3 : Esterification using methylethyl acetate under acidic or enzymatic catalysis to introduce the terminal ester group .
Key challenges include regioselectivity during chlorination and avoiding side reactions during ether formation.
Q. How can researchers characterize the purity and structure of this compound?
- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress and purity .
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons and carbons in the coumarin cores (e.g., aromatic protons at δ 6.8–8.0 ppm, ester carbonyls at δ ~170 ppm) .
- IR : Confirm ester (C=O at ~1740 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar coumarin-acetate derivatives .
Q. What safety precautions are critical during handling and storage?
- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact with chlorinated intermediates .
- Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane, acetone) and potential irritants .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance etherification efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of coumarin derivatives but may require careful removal to avoid side reactions .
- Kinetic studies : Use in situ FTIR or UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. How to resolve contradictory data in spectroscopic analysis (e.g., NMR splitting patterns)?
- Dynamic effects : Conformational flexibility in the acetoxy linker can cause unexpected splitting. Perform variable-temperature NMR to stabilize rotamers .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .
- 2D NMR : Use HSQC and HMBC to correlate ambiguous peaks with neighboring nuclei .
Q. What methodologies are suitable for studying biological activity or structure-activity relationships (SAR)?
- In vitro assays :
- Enzyme inhibition : Test against serine proteases (e.g., trypsin) due to coumarin’s known anticoagulant properties .
- Antioxidant activity : DPPH or ABTS radical scavenging assays, comparing activity to unsubstituted coumarins .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) and identify critical binding motifs (e.g., chloro-substituent) .
Q. How to address discrepancies in reported synthetic routes (e.g., competing ether vs. ester formation)?
- Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., ¹⁸O in the acetoxy group) to track bond formation .
- Competition experiments : Vary reaction conditions (temperature, solvent polarity) to favor one pathway. For example, higher temperatures may accelerate ester hydrolysis, favoring ether formation .
Methodological Resources
Q. Key Experimental Protocols
- Synthetic procedure : Adapted from palladium-catalyzed coupling () and mercaptoacetic acid-mediated cyclization ().
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
